molecular formula C19H16F2N2O2 B2915574 1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea CAS No. 1351649-32-5

1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea

Cat. No.: B2915574
CAS No.: 1351649-32-5
M. Wt: 342.346
InChI Key: FOQPHBUHZNKPBB-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea is a urea derivative characterized by a 2,6-difluorophenyl group and a naphthalen-1-yl-substituted hydroxyethyl moiety.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-(2-hydroxy-2-naphthalen-1-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O2/c20-15-9-4-10-16(21)18(15)23-19(25)22-11-17(24)14-8-3-6-12-5-1-2-7-13(12)14/h1-10,17,24H,11H2,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQPHBUHZNKPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)NC3=C(C=CC=C3F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea typically involves multiple steps, starting with the preparation of the difluorophenyl and naphthalen-1-yl intermediates. These intermediates are then reacted under specific conditions to form the final compound. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry and automated systems are often employed to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction parameters is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like hydroxide ions (OH⁻) and halides (Cl⁻, Br⁻) are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of halogenated or hydroxylated derivatives.

Scientific Research Applications

This compound has diverse applications across multiple scientific fields:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It is used in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting various diseases.

  • Industry: Its unique properties make it valuable in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which 1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The pathways involved can vary depending on the application, but often include modulation of signaling cascades and metabolic processes.

Comparison with Similar Compounds

Fluorophenyl-Substituted Ureas

describes urea derivatives with adamantane and fluorophenyl groups, synthesized using similar methods. Key comparisons include:

Compound Name Substituents Yield (%) Melting Point (°C) Reference
1-(Adamantan-1-ylmethyl)-3-(2,6-difluorophenyl)urea 2,6-Difluorophenyl + Adamantane 10 182–183
1-(Adamantan-1-ylmethyl)-3-(3,4-difluorophenyl)urea 3,4-Difluorophenyl + Adamantane 70 142–143
Target Compound 2,6-Difluorophenyl + Naphthalen-1-yl-hydroxyethyl N/A N/A

Key Observations :

  • Substituent Effects : The target compound’s naphthalen-1-yl group likely enhances aromatic stacking interactions compared to adamantane, which is rigid and lipophilic. This may improve binding to hydrophobic targets but reduce aqueous solubility.
  • Yield and Stability: Adamantane-containing analogs show variable yields (10–92%), suggesting steric or electronic challenges during synthesis.

Ureas with Naphthalene Moieties

BIRB 796 (), a urea derivative with a naphthalene group and morpholine-ethoxy chain, exhibits anti-inflammatory activity via kinase inhibition. Comparisons include:

Property Target Compound BIRB 796
Naphthalene Substituent 2-Hydroxy-2-(naphthalen-1-yl)ethyl 4-(2-Morpholin-4-yl-ethoxy)naphthalen-1-yl
Functional Groups Hydroxyl, Urea Morpholine, Urea
Biological Activity Not reported Inhibits p38 MAPK, anti-inflammatory

Key Observations :

  • Hydroxyl vs. Morpholine : The hydroxyl group in the target compound may enhance hydrogen bonding with targets, while BIRB 796’s morpholine improves solubility and pharmacokinetics.
  • Activity Inference : BIRB 796’s efficacy suggests naphthalene-containing ureas are viable for therapeutic development, but the target compound’s hydroxyl group could modulate selectivity or potency .

Comparison with Thiourea Analogs

lists thiourea derivatives with naphthalene and dimethylamino-diphenylethyl groups. Thioureas differ from ureas in electronic and steric properties:

Property Target Compound (Urea) 1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea
Linkage Urea (NH–CO–NH) Thiourea (NH–CS–NH)
Substituents Hydroxyethyl, 2,6-Difluorophenyl Dimethylamino-diphenylethyl, Naphthalen-1-yl
Stability Likely stable at RT Requires cold storage (0–6°C)

Key Observations :

  • Thiourea vs. Urea : Thioureas exhibit stronger hydrogen-bond acceptor capacity but lower metabolic stability. The target compound’s urea linkage may offer better in vivo persistence.
  • Storage Conditions : Thioureas in require refrigeration, suggesting higher reactivity or degradation susceptibility compared to ureas .

Research Findings and Implications

  • Biological Potential: BIRB 796’s success underscores the therapeutic relevance of naphthalene-containing ureas, though the target compound’s hydroxyl group warrants further study for optimized activity .
  • Analytical Methods : Purity assessment via HPLC-UV () is critical for ensuring reliable biological data, especially for structurally complex ureas .

Biological Activity

1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and other therapeutic applications based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

C19H18F2N2O2\text{C}_{19}\text{H}_{18}\text{F}_{2}\text{N}_{2}\text{O}_{2}

This molecular formula indicates the presence of two fluorine atoms, which may enhance its biological activity through various mechanisms.

Antibacterial Activity

Research has demonstrated that compounds with similar structures exhibit notable antibacterial properties. For instance, derivatives of urea and thiourea have shown effectiveness against various bacterial strains such as Enterococcus faecalis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, indicating a strong antibacterial potential comparable to standard antibiotics like ceftriaxone .

Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4530
K. pneumoniae5019

Anticancer Activity

The anticancer properties of this compound have also been investigated. Studies indicated that related derivatives could induce apoptosis in cancer cell lines, with IC50 values ranging from 3 to 20 µM across various types of cancers, including breast and prostate cancer . The mechanism appears to involve the inhibition of angiogenesis and modulation of signaling pathways critical for tumor growth.

Cancer TypeIC50 (µM)Reference Compound
Breast Cancer (MCF-7)1.50Bleomycin
Prostate Cancer14-
Pancreatic Cancer7-

Other Biological Activities

In addition to antibacterial and anticancer effects, there are indications that this compound may possess anti-inflammatory and antioxidant properties. These activities are crucial for mitigating oxidative stress and inflammation-related diseases.

Case Studies

  • Anticancer Efficacy in MCF-7 Cells : A study evaluated the effects of the compound on MCF-7 breast cancer cells, revealing significant inhibition of cell proliferation and induction of apoptosis. The treated cells showed an increase in lactate dehydrogenase (LDH) levels, indicating cell membrane damage and cytotoxicity .
  • Synergistic Effects : Another investigation explored the combination of this compound with conventional chemotherapy agents, demonstrating enhanced efficacy against resistant cancer cell lines. This synergy suggests potential for developing combination therapies that could improve treatment outcomes in difficult-to-treat cancers .

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